![molecular formula C15H10BrN5 · HCl B593216 N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride CAS No. 171179-37-6](/img/structure/B593216.png)
N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
Descripción general
Descripción
BPIQ-II is a linear imidazoloquinazoline that potently inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR; IC50 = 8 pM). It is selective for EGFR over an assortment of other tyrosine and serine/threonine kinases. Cellular studies indicate that BPIQ-II can enter cells and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of EGFR.
Actividad Biológica
N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride (commonly referred to as BPIQ-II), is a synthetic compound known for its potent biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C15H10BrN5•HCl
- Molecular Weight : 376.6 g/mol
- CAS Registry Number : 171179-37-6
- Purity : ≥98%
- Solubility : Soluble in DMSO (30 mg/ml) and dimethyl formamide (10 mg/ml), sparingly soluble in aqueous buffers .
BPIQ-II acts primarily as a selective inhibitor of EGFR tyrosine kinase activity. It binds competitively at the ATP site of the receptor, effectively blocking EGF-stimulated signal transduction. The reported IC50 for this inhibition is approximately 8 pM, indicating a very high potency against EGFR compared to other kinases .
Antitumor Activity
BPIQ-II's ability to inhibit EGFR has significant implications for cancer therapy, particularly in tumors that are driven by aberrant EGFR signaling. Several studies have highlighted its potential in treating various cancers:
- In Vitro Studies : BPIQ-II has demonstrated efficacy in cell lines expressing mutant forms of EGFR, such as T790M and L858R. These mutations are often associated with resistance to first-generation EGFR inhibitors .
- In Vivo Studies : Animal models have shown that treatment with BPIQ-II leads to reduced tumor growth and improved survival rates in xenograft models of lung cancer .
Selectivity Profile
BPIQ-II exhibits selectivity for EGFR over other kinases, which reduces the likelihood of off-target effects that are common with less selective inhibitors. This selectivity is crucial for minimizing side effects in therapeutic applications.
Data Tables
Property | Value |
---|---|
Chemical Name | N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride |
CAS Number | 171179-37-6 |
Molecular Weight | 376.6 g/mol |
IC50 (EGFR) | 8 pM |
Solubility (DMSO) | 30 mg/ml |
Purity | ≥98% |
Case Studies
- Lung Cancer Treatment : In a study involving lung cancer cell lines with various EGFR mutations, BPIQ-II was shown to significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the downregulation of downstream signaling pathways associated with cell survival and proliferation .
- Combination Therapy : Research indicates that BPIQ-II can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting a role in multi-modal cancer treatment strategies .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENLVGDZGJBHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.